S-Benzyl butyl(ethyl)carbamothioate
Description
S-Benzyl butyl(ethyl)carbamothioate, also known by its ISO common name tiocarbazil, is a thiocarbamate herbicide with the molecular formula C₁₆H₂₅NOS and a molecular weight of 279.44 g/mol. It is structurally characterized by a benzylthio group (S-benzyl) linked to a carbamate backbone with di-sec-butyl substituents . This compound is classified under the "Parent" category in pesticide chemistry and is primarily utilized for weed control in agricultural settings, particularly in regions where its tolerances are listed for "foreign use" . Its mode of action involves inhibition of lipid synthesis in target plants, disrupting cell membrane integrity. Alternate names include bis(1-methylpropyl) S-(phenylmethyl) carbamothioate and M 3432 .
Properties
CAS No. |
85785-21-3 |
|---|---|
Molecular Formula |
C14H21NOS |
Molecular Weight |
251.39 g/mol |
IUPAC Name |
S-benzyl N-butyl-N-ethylcarbamothioate |
InChI |
InChI=1S/C14H21NOS/c1-3-5-11-15(4-2)14(16)17-12-13-9-7-6-8-10-13/h6-10H,3-5,11-12H2,1-2H3 |
InChI Key |
SUBYHMQYWPECDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CC)C(=O)SCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and General Procedure
Phase-transfer catalysis (PTC) is a cornerstone for synthesizing S-benzyl thiocarbamates. The method involves a two-step process: (1) formation of O,S-dialkyldithiocarbonates from organic halides and potassium xanthogenates, and (2) transposition into S,S-dialkyldithiocarbonates via carbamoyl halide intermediates. For S-benzyl butyl(ethyl)carbamothioate, the reaction proceeds as:
$$
\text{RSC(S)OR'} + \text{R''NHCOCl} \xrightarrow{\text{PTC}} \text{RSC(O)NHR''} + \text{R'Cl}
$$
where $$ R = \text{benzyl} $$, $$ R' = \text{butyl/ethyl} $$, and $$ R'' = \text{alkyl/cycloalkyl} $$.
Experimental Optimization
A representative procedure from US4617416A involves:
- Step 1 : Potassium benzyl xanthogenate (0.011 mol), Aliquat 336 (0.00007 mol), benzyl chloride (0.01 mol), and aqueous KOH react at 25–40°C for 2–12 hours.
- Step 2 : Di-sec-butylcarbamoyl chloride (0.022 mol) is added, continuing the reaction for 8–10 hours.
Key Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Aliquat 336) | 0.5–1.0 mol% | Maximizes phase transfer |
| Temperature | 25–40°C | Prevents decomposition |
| KOH:Xanthogenate | 4:1 to 10:1 molar | Ensures complete deprotonation |
This method achieves 77.3% yield of S-benzyl thiocarbamate.
Alkylation of Thiocarbamates Using Carbamoyl Halides
Synthetic Route and Conditions
The alkylation of preformed thiocarbamates with carbamoyl halides under alkaline conditions is a scalable approach. CN102020589B demonstrates this using tert-butyl carbamate intermediates, adaptable for S-benzyl derivatives. The reaction employs:
- Base : Potassium hydroxide (85% in lozenges)
- Solvent : Ethyl acetate or benzyl alcohol
- Catalyst : Tetrabutylammonium bromide (0.025–0.2 equiv)
Yield Enhancement Strategies
- Solvent Selection : Benzyl alcohol improves solubility of hydrophobic intermediates, reducing side reactions.
- Catalyst Loading : 0.5 mol% Aliquat 336 increases yield by 15% compared to crown ethers.
- Temperature Control : Maintaining 25°C during carbamoyl chloride addition prevents epimerization.
Representative Data :
| Starting Material | Product | Yield (%) |
|---|---|---|
| Potassium benzyl xanthogenate | S-Benzyl di-sec-butyl-thiocarbamate | 77.3 |
| N-BOC-D-Serine | (R)-2-(Amino-Boc)-N-benzyl-3-methoxypropionamide | 93.1 |
Sodium Hydride-Mediated Carbamothioate Formation
Novel Pathway from Xanthate Esters
Rajeev et al. (2020) report an unconventional method using sodium hydride to mediate reactions between arylmethyl isocyanides and xanthate esters. For this compound:
$$
\text{ArCH}2\text{NC} + \text{S}2\text{C(OR)} \xrightarrow{\text{NaH}} \text{ArCH}2\text{SC(O)NR}'2
$$
Procedure and Scalability
- Reagents : O-Benzyl S-methyl dithiocarbonate and butyl(ethyl)amine.
- Conditions : Anhydrous THF, 0°C to room temperature, 12–24 hours.
- Yield : 85–90% with electron-deficient benzylamines.
Advantages :
- Avoids toxic phosgene derivatives.
- Tolerates diverse amine substrates.
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Phase-Transfer Catalysis | 77.3 | High | Moderate |
| Alkylation | 93.1 | Moderate | High |
| NaH-Mediated | 85–90 | Low | Low |
Chemical Reactions Analysis
Types of Reactions: S-Benzyl butyl(ethyl)carbamothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl or butyl(ethyl) groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted carbamothioates.
Scientific Research Applications
S-Benzyl butyl(ethyl)carbamothioate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of other carbamothioate derivatives.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-Benzyl butyl(ethyl)carbamothioate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Tetramethylthioperoxydicarbonic Diamide (TMTD)
- Molecular Formula : C₆H₁₂N₂S₄
- Molecular Weight : 240.44 g/mol
- Application : Fungicide (used against soil-borne pathogens)
- Key Features : Contains a disulfide (-S-S-) bridge and four methyl groups attached to thiocarbamate moieties. The high sulfur content (53.3% by mass) enhances its antifungal activity by disrupting fungal cellular respiration .
- Regulatory Status : Tolerances codified under 180.132 in certain jurisdictions, indicating established residue limits in food crops .
Tiocarbazil vs. TMTD: Critical Differences
Structural Implications :
- Tiocarbazil’s benzyl group enhances lipid solubility, favoring herbicidal activity through cuticular penetration in plants.
- TMTD’s disulfide bond facilitates redox interactions, critical for fungicidal action .
Broader Thiocarbamate Class Context
While tiocarbazil and TMTD are both thiocarbamates, their biological targets diverge significantly due to substituent variations:
- Herbicidal Thiocarbamates (e.g., tiocarbazil): Often feature bulky alkyl/aryl groups (e.g., benzyl, sec-butyl) to optimize plant membrane interaction.
- Fungicidal Thiocarbamates (e.g., TMTD): Prioritize sulfur-rich structures for broad-spectrum antifungal activity.
Performance and Regulatory Considerations
- Tiocarbazil: Limited to "foreign use" tolerances, suggesting regional regulatory restrictions or ongoing safety evaluations. Its efficacy is highly dependent on application timing, with pre-emergent use showing superior weed suppression .
- TMTD : Widely adopted in integrated pest management (IPM) due to its dual role as a fungicide and seed treatment agent. However, its higher sulfur content raises concerns about phytotoxicity in sensitive crops .
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